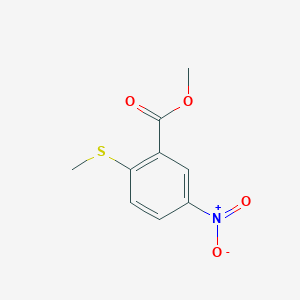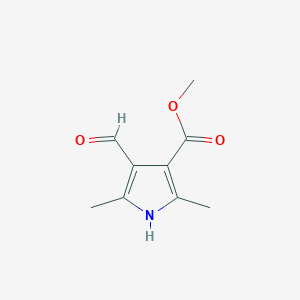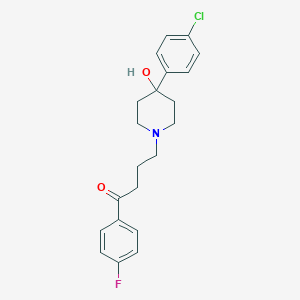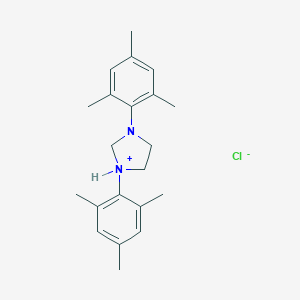
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Descripción general
Descripción
1,3-Dimesitylimidazolidin-1-ium chloride is a chemical compound with the molecular formula C21H29ClN2. It is a derivative of imidazole, a five-membered ring system containing two nitrogen atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimesitylimidazolidin-1-ium chloride can be synthesized through a multi-step process involving the reaction of mesityl chloride with imidazole derivatives. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring, followed by the addition of mesityl chloride to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Dimesitylimidazolidin-1-ium chloride involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimesitylimidazolidin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium bromide, potassium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various halogenated imidazolium salts .
Aplicaciones Científicas De Investigación
1,3-Dimesitylimidazolidin-1-ium chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-Dimesitylimidazolidin-1-ium chloride involves its interaction with molecular targets through the imidazole ring. The compound can form complexes with metal ions, which can then participate in catalytic cycles to facilitate chemical reactions. Additionally, the imidazole ring can interact with biological molecules, potentially disrupting cellular processes and exhibiting antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimesitylimidazolium chloride: Similar in structure but differs in the oxidation state of the nitrogen atoms.
1,3-Dimethylimidazolium iodide: Contains methyl groups instead of mesityl groups and iodide instead of chloride
Uniqueness
1,3-Dimesitylimidazolidin-1-ium chloride is unique due to its mesityl groups, which provide steric hindrance and enhance its stability. This makes it particularly useful as a ligand in metal-catalyzed reactions, where it can improve the efficiency and selectivity of the catalytic process .
Propiedades
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKQVAAJVEFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper describes the synthesis of a nickel complex using an NHC ligand. What is the role of 1,3-dimesitylimidazolidin-1-ium chloride in this process?
A: 1,3-Dimesitylimidazolidin-1-ium chloride acts as the precursor to the NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes). In the reaction, fluorenyllithium likely deprotonates 1,3-dimesitylimidazolidin-1-ium chloride to generate the free SIMes carbene. This carbene then coordinates to the nickel center, replacing the labile difluorenyl ligands to form the final trans-bis[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloronickel(II) complex [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
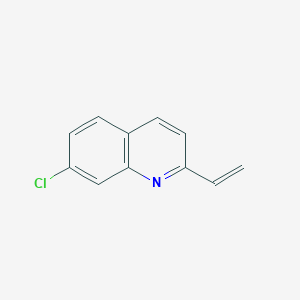
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)
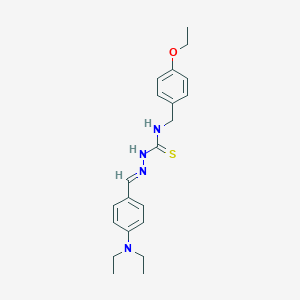
![3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B65186.png)
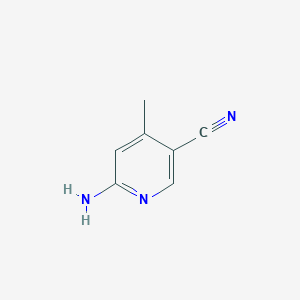
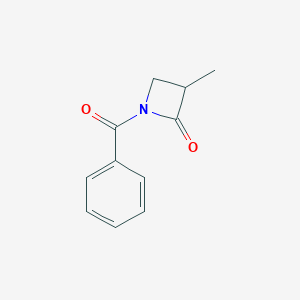
![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)
![[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B65191.png)


